molecular formula C10H9BrClF3O B14044811 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene

Katalognummer: B14044811
Molekulargewicht: 317.53 g/mol
InChI-Schlüssel: MTBHIIGYURXRQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by chlorination and the introduction of the trifluoromethoxy group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to produce the compound efficiently .

Analyse Chemischer Reaktionen

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include organometallic compounds, strong acids, and bases. The major products formed depend on the specific reaction pathway chosen .

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to the desired chemical or biological outcomes. The exact mechanism depends on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene can be compared with similar compounds such as:

  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene
  • 1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications .

Eigenschaften

Molekularformel

C10H9BrClF3O

Molekulargewicht

317.53 g/mol

IUPAC-Name

1-(3-bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrClF3O/c11-6-2-4-7-3-1-5-8(9(7)12)16-10(13,14)15/h1,3,5H,2,4,6H2

InChI-Schlüssel

MTBHIIGYURXRQC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.